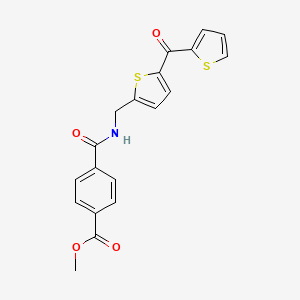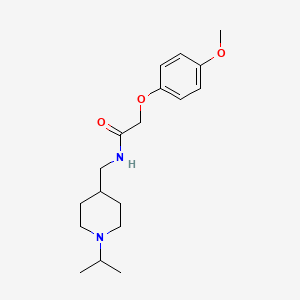
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazole and pyrazine rings These nitrogen-containing heterocycles are known for their diverse biological activities and are widely used in medicinal chemistry
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a wide range of biological activities . These compounds have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
For instance, some compounds have shown high catalytic activity towards the ammoxidation of alcohols to nitriles . Another compound with a similar structure showed potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, some compounds have shown to affect the synthesis of certain structures .
Pharmacokinetics
For instance, some compounds are highly soluble in water and other polar solvents .
Result of Action
For instance, some compounds have demonstrated moderate antimicrobial activity against gram-positive, gram-negative bacteria, and fungi . Another compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Action Environment
For instance, the solvent used can control the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a nucleophilic substitution reaction where the pyrazole is introduced to the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts, such as transition metals, can also improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated pyrazines are typically used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include pyrazine N-oxides, primary amines, and various substituted pyrazines, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its kinase inhibitory activity, which is crucial in cancer treatment.
Industry: Utilized in the development of new materials with unique electronic properties
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Pyrazol-4-YL)pyrazine-2-amine: Similar structure but with an amine group instead of a nitrile group.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities
Uniqueness
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is unique due to its combination of pyrazole and pyrazine rings, along with the presence of a nitrile group. This structure provides a versatile platform for chemical modifications and enhances its potential for various applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
3-pyrazol-1-ylpyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-6-7-8(11-4-3-10-7)13-5-1-2-12-13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOYLACGVEDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid](/img/structure/B2814481.png)


![7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2814487.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2814490.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2814492.png)
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)
![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2814495.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2814501.png)
![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)
![METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2814504.png)
